Cas no 1464-53-5 (1,3-Butadiene Diepoxide)

1,3-Butadiene Diepoxide is a highly reactive bifunctional epoxide compound characterized by its two epoxy groups, which enable efficient cross-linking in polymerization and curing applications. Its molecular structure provides excellent reactivity with amines, acids, and other nucleophiles, making it valuable in the synthesis of epoxy resins, adhesives, and coatings. The compound offers high thermal and chemical stability, contributing to durable material properties in finished products. Its low viscosity facilitates easy handling and processing in industrial formulations. Due to its bifunctionality, 1,3-Butadiene Diepoxide is particularly useful in applications requiring strong mechanical performance and resistance to environmental degradation. Proper handling is essential due to its potential sensitization effects.
1,3-Butadiene Diepoxide structure
1,3-Butadiene Diepoxide structure
商品名:1,3-Butadiene Diepoxide
CAS番号:1464-53-5
MF:C4H6O2
メガワット:86.08924
CID:83695
PubChem ID:11254

1,3-Butadiene Diepoxide 化学的及び物理的性質

名前と識別子

    • Diepoxybutane
    • 1,3-Butadiene diepoxide
    • 1,2:3,4-Diepoxybutane
    • 1,2,3,4-DIEPOXYBUTANE
    • 1,2:3,4-Diepoxybutane Solution
    • Butadiene diepoxide
    • 1,1'-bi(ethylene oxide)
    • R 181
    • M 8838
    • CB 1181
    • Bioxiran
    • Bioxirane
    • ENT-26592
    • alkylepoxides
    • Butadiendioxyd
    • Dioxybutadiene
    • Q5274970
    • Butane, 1,2:3,4-diepoxy-, (.+/-.)-
    • Butadiendioxyd [German]
    • Butane diepoxide
    • NSC 629
    • 1,3,4-Diepoxybutane
    • B0234
    • 564-00-1
    • NS00024792
    • 2,2'-Bioxirane, (R*,R*)-(.+/-.)-
    • NCI60_009412
    • CCRIS 234
    • 2,2 inverted exclamation marka-Bioxirane
    • 1,3-Butadiene diepoxide, analytical standard
    • J-640017
    • 5-(DimEtNmEt)furfuryl alcohol HCl
    • BRN 0079833
    • 60OB65YNAB
    • Butadiene dioxide
    • UNII-60OB65YNAB
    • CHEBI:23704
    • 1,2:3,4-dianhydrothreitol
    • NSC629
    • InChI=1/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2
    • ZFIVKAOQEXOYFY-UHFFFAOYSA-
    • Butane, 1,2:3,4-diepoxy-
    • 1,2:3,4-Butadiene diepoxide
    • 1,4-Diepoxybutane
    • J-800012
    • 1464-53-5
    • CHEMBL1964283
    • 1,3-Butadiene diepoxide, 97%
    • FT-0606590
    • 1,1'-Bi[ethylene oxide]
    • D,L-1,2:3,4-Diepoxybutane
    • Butane,2:3,4-diepoxy-
    • HSDB 4046
    • EINECS 215-979-1
    • WLN: T3OTJ B- BT3OTJ
    • Threitol,2:3,4-dianhydro-
    • DTXSID0041307
    • AKOS017342854
    • 1,2,3,4-Diepoxybutane DL
    • ERYTHRITHOL ANHYDRIDE (OLD NAME); 1,3-BUTADIENE DIEPOXIDE
    • 298-18-0
    • CS-0377906
    • 2-(oxiran-2-yl)oxirane
    • 2,4-Diepoxybutane
    • NSC-629
    • D,L-Diepoxybutane
    • D3410
    • 2,2'-Bioxirane
    • RCRA waste no. U085
    • AI3-26592
    • J-503880
    • (A+/-)-1,2;3,4-diepoxy-butane
    • Threitol, 1,2:3,4-dianhydro-
    • RCRA waste number U085
    • 5-19-01-00185 (Beilstein Handbook Reference)
    • 1,2:3,4-diepoxy-butane; 1,1'-Bi[ethylene oxide]; 1,2:3,4-Diepoxybutane; Bioxirane; 1,1'-Bi[ethylene oxide]; 1,2:3,4-Diepoxybutane
    • (2S)-2-[(2S)-oxiran-2-yl]oxirane
    • 1,3-Butadiene Diepoxide
    • MDL: MFCD00005120
    • インチ: 1S/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2
    • InChIKey: ZFIVKAOQEXOYFY-UHFFFAOYSA-N
    • ほほえんだ: C1C(C2CO2)O1
    • BRN: 79831

計算された属性

  • せいみつぶんしりょう: 86.03680
  • どういたいしつりょう: 86.037
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 6
  • 回転可能化学結合数: 1
  • 複雑さ: 61.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 25.1
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.5

じっけんとくせい

  • 色と性状: 薄い黄色の液体。
  • 密度みつど: 1.113
  • ゆうかいてん: 2-4 ºC
  • ふってん: 56-58 ºC
  • フラッシュポイント: 46 ºC
  • 屈折率: 1.434
  • すいようせい: Soluble in water (1000 g/L).
  • PSA: 25.06000
  • LogP: -0.21600
  • マーカー: 3676
  • じょうきあつ: 25 mm Hg ( 56 °C)
  • ようかいせい: 水とエタノールに可溶である。
  • ひせんこうど: 0°(neat)

1,3-Butadiene Diepoxide セキュリティ情報

1,3-Butadiene Diepoxide 税関データ

  • 税関コード:2910900090
  • 税関データ:

    中国税関コード:

    2910900090

    概要:

    ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を含む三段エポキシド、エポキシアルコール(フェノール、エーテル)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    290900090。三員環を有するエポキシ、エポキシアルコール、エポキシフェノール及びエポキシエーテル、並びにそれらのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

1,3-Butadiene Diepoxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BAI LING WEI Technology Co., Ltd.
B0234-5ML
1,2:3,4-Diepoxybutane
1464-53-5 95.0%(GC)
5ML
¥ 2990 2022-04-26
TRC
B754510-0.25mg
1,3-Butadiene Diepoxide
1464-53-5
0.25mg
$ 45.00 2022-06-06
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0234-5ML
1,2:3,4-Diepoxybutane
1464-53-5 >95.0%(GC)
5ml
¥2390.00 2024-04-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D67600-1ml
Diepoxybutane
1464-53-5 1000μg/ml in Methanol
1ml
¥508.0 2024-07-18
TRC
B754510-25mg
1,3-Butadiene Diepoxide
1464-53-5
25mg
$ 65.00 2023-09-08
BAI LING WEI Technology Co., Ltd.
J29AS-E0577-1ml
1,3-Butadiene Diepoxide
1464-53-5 1000 μg/mL in Acetonitrile
1ml
¥520 2023-11-24
BAI LING WEI Technology Co., Ltd.
S21B754510-1g
1,3-Butadiene Diepoxide
1464-53-5
1g
¥1233 2023-11-24
A2B Chem LLC
AA64566-2.5g
2,2'-Bioxirane
1464-53-5
2.5g
$225.00 2024-04-20
BAI LING WEI Technology Co., Ltd.
J09N-10174-1G-1g
1,3-Butadiene Diepoxide
1464-53-5
1g
¥1672 2023-11-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030358-5ml
1,3-Butadiene Diepoxide
1464-53-5 1000μg/ml in Methanol
5ml
¥2354 2024-05-25

1,3-Butadiene Diepoxide 関連文献

1,3-Butadiene Diepoxideに関する追加情報

Introduction to 1,3-Butadiene Diepoxide (CAS No. 1464-53-5) and Its Emerging Applications in Modern Chemistry

1,3-Butadiene Diepoxide, with the chemical identifier CAS No. 1464-53-5, is a significant compound in the realm of specialty chemicals, renowned for its versatile reactivity and broad utility across multiple industrial and research domains. This epoxide derivative of butadiene has garnered considerable attention in recent years due to its pivotal role in the synthesis of novel polymers, pharmaceuticals, and advanced materials. The compound's unique structural features—specifically its bifunctional epoxy groups—endow it with exceptional capabilities in polymerization reactions, cross-linking processes, and as a precursor in fine chemical manufacturing.

The chemistry of 1,3-Butadiene Diepoxide is deeply rooted in the principles of organic synthesis and polymer science. As a diepoxide, it exhibits remarkable reactivity toward nucleophiles, making it an invaluable intermediate in the production of high-performance resins, adhesives, and coatings. Recent advancements in polymer chemistry have leveraged this compound to develop next-generation thermosetting resins with enhanced thermal stability and mechanical strength. These resins find applications in aerospace components, automotive parts, and high-end electronics, where durability and performance are paramount.

In the pharmaceutical sector, 1,3-Butadiene Diepoxide has emerged as a critical building block for synthesizing complex molecular architectures. Its epoxy functionality allows for precise functionalization, enabling the construction of pharmacophores with tailored biological activities. Researchers have utilized this compound to develop novel drug candidates targeting various therapeutic areas, including oncology and anti-inflammatory treatments. The ability to incorporate diverse substituents into the 1,3-Butadiene Diepoxide framework has opened new avenues for medicinal chemistry innovation.

One of the most compelling aspects of 1,3-Butadiene Diepoxide is its role in green chemistry initiatives. The demand for sustainable chemical processes has spurred interest in optimizing the synthesis and application of this compound to minimize environmental impact. Recent studies have explored catalytic methods for producing 1,3-Butadiene Diepoxide with higher yields and reduced byproduct formation. Additionally, researchers are investigating its potential as a monomer in bio-based polymers, aligning with global efforts to transition toward renewable materials.

The material science applications of 1,3-Butadiene Diepoxide are equally impressive. Its capacity to form cross-linked networks makes it an excellent candidate for creating advanced composites with superior properties such as flame retardancy and chemical resistance. These composites are increasingly employed in construction materials, electrical insulation systems, and protective coatings for industrial equipment. The compound's compatibility with other monomers also allows for the design of hybrid polymers that combine the benefits of multiple material systems.

From an industrial perspective, the production and handling of 1,3-Butadiene Diepoxide (CAS No. 1464-53-5) require stringent quality control measures to ensure consistency and safety. Manufacturers must adhere to rigorous standards to maintain product purity and efficacy across various applications. Innovations in process engineering have enabled more efficient production methods, reducing costs while improving yield. These advancements underscore the compound's economic importance and its role as a cornerstone material in modern chemical manufacturing.

The future prospects for 1,3-Butadiene Diepoxide are bright, driven by ongoing research into its potential applications in nanotechnology and smart materials. Researchers are exploring its use as a functional monomer in conductive polymers and self-healing materials, which could revolutionize industries ranging from electronics to healthcare. As our understanding of this compound deepens, new possibilities will continue to emerge, solidifying its position as a key player in the evolution of advanced chemical solutions.

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